5-Chloro-1,3-dihydroisobenzofuran
Description
5-Chloro-1,3-dihydroisobenzofuran is a bicyclic organic compound featuring a fused benzene and furan ring system, with a chlorine substituent at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H7ClO |
|---|---|
Molecular Weight |
154.59 g/mol |
IUPAC Name |
5-chloro-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C8H7ClO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 |
InChI Key |
BOOGVDHDKSHZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of reagents such as triphenylphosphine and azo compounds to facilitate the cyclization process . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring, leading to the formation of dihydrobenzofuran derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5-Chloro-1,3-dihydroisobenzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity : Hydroxyl and methoxy groups significantly influence antioxidant potency. For example, 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (EC₅₀ = 7 μM) outperforms its methoxy-substituted analogue (EC₅₀ = 22 μM) in radical scavenging .
Chlorine vs. Oxygenated Groups : Chlorine at the 5-position (as in this compound) likely enhances electrophilicity and stability compared to hydroxylated derivatives, which may improve synthetic utility but reduce polar interactions critical for antioxidant activity.
Ketone Derivatives : 5-Chloroisobenzofuran-1(3H)-one (CAS 91085-56-2) shares a high similarity score (0.96) with the parent compound, suggesting comparable reactivity in substitution or addition reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
